8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Safety Profile
Trazpiroben (TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist that has been explored for its potential to treat chronic gastroparesis. A phase I study involving healthy Japanese participants aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Trazpiroben. This study revealed that Trazpiroben was well tolerated with no clinically meaningful adverse events observed. Its rapid absorption and elimination were noted, with an increase in serum prolactin levels indicating receptor target engagement. These findings suggest that Trazpiroben may represent a promising therapy for chronic gastroparesis across different populations, warranting further evaluation in ongoing phase IIb studies (Yamaguchi et al., 2021).
Potential for Treating Gastroparesis
Further investigation into the pharmacokinetics of Trazpiroben following the inhibition of organic anion transporting polypeptides (OATPs) 1B1 and 1B3 by rifampin was conducted. This study confirmed Trazpiroben as a substrate of OATP1B1/1B3, highlighting the importance of cautious co-administration with moderate to strong inhibitors of these transporters. The research provides critical insights into the pharmacological profile of Trazpiroben and its interactions, indicating its therapeutic potential and the need for careful consideration of drug-drug interactions (Mukker et al., 2022).
Exploration of Safety and Pharmacodynamics
Another phase I study explored the safety, pharmacokinetics, and pharmacodynamics of Trazpiroben in healthy participants, focusing on its potential for the long-term treatment of gastroparesis. The study highlighted Trazpiroben's minimal brain penetration and low affinity for the human ether‐à‐go‐go‐related gene (hERG) potassium channel, which could reduce CNS and cardiovascular adverse effects associated with other dopamine D2/D3 receptor antagonists. These properties support the continued development of Trazpiroben for gastroparesis treatment, underscoring its unique pharmacological advantages (Whiting et al., 2021).
Propiedades
IUPAC Name |
8-[(4-nitrophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-18(16-4-2-1-3-5-16)21-20(22-19)10-12-23(13-11-20)14-15-6-8-17(9-7-15)24(26)27/h1-9H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTKTHNVOYZGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.